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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidine

Cat. No.: B124572

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves
as a crucial building block in the fields of medicinal chemistry and agrochemical synthesis. Its
strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl
group at the 2-position, makes it a versatile intermediate for constructing complex molecular
architectures. This document provides a comprehensive overview of its chemical properties,
key synthetic applications, and detailed experimental protocols, tailored for professionals in
research and development.

Core Properties of 5-Bromo-2-methylpyrimidine

The fundamental molecular and physical properties of 5-Bromo-2-methylpyrimidine are
summarized below. This data is essential for reaction planning, safety assessment, and
analytical characterization.
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Property Value Reference
Molecular Formula CsHsBrN2 [1112]
Molecular Weight 173.01 g/mol [1][2]

CAS Number 7752-78-5 [1][2]
Appearance White to off-white solid [3]

Density 1.597 g/cm3 [1]

Boiling Point 195.25 °C at 760 mmHg [1]

Flashing Point 71.885 °C [1]

Sparingly soluble in water,
Solubility soluble in organic solvents like  [3]

methanol.

Synthetic Applications in Drug Discovery and
Agrochemicals

5-Bromo-2-methylpyrimidine is a valuable precursor in the synthesis of a wide range of
biologically active molecules. Its reactivity in cross-coupling reactions allows for the introduction
of diverse substituents at the pyrimidine core, a scaffold present in numerous pharmaceuticals
and agrochemicals.

Key application areas include:

o Pharmaceutical Development: It serves as a key intermediate in the synthesis of various
therapeutic agents, including antiviral and anticancer drugs. Notably, it is used as an
intermediate in the synthesis of complement factor D inhibitors, which are under investigation
for treating complement-related diseases such as autoimmune and inflammatory disorders.

[3]

e Agrochemical Chemistry: The compound is utilized in the formulation of herbicides and
fungicides, contributing to crop protection and improved agricultural yields.
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e Organic Synthesis: The bromine atom on the pyrimidine ring makes it an ideal substrate for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille
couplings.[3] These reactions are fundamental in modern organic chemistry for the formation
of carbon-carbon bonds.

Experimental Protocols

Detailed methodologies are critical for the successful application of 5-Bromo-2-
methylpyrimidine in synthesis. Below are representative protocols for its own synthesis and
its use in a cornerstone cross-coupling reaction.

Synthesis of 5-Bromo-2-methylpyrimidine

One common laboratory-scale synthesis involves the decarboxylation of 2-methyl-5-
bromopyrimidine-4-carboxylic acid.

Procedure:

Dissolve 2-methyl-5-bromopyrimidine-4-carboxylic acid (1.6 mmol) in xylene (5 mL).

» Heat the reaction mixture to reflux and maintain for 2 hours.

¢ Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
o Upon completion, cool the reaction mixture to room temperature.

o Directly load the cooled mixture onto a silica gel column for purification.

o Elute the column using a gradient system, starting with petroleum ether and gradually
increasing the polarity with ethyl acetate (e.g., a 5% v/v solution).

» Collect the fractions containing the desired product and combine them.

* Remove the solvent under reduced pressure to yield 5-Bromo-2-methylpyrimidine as a
white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling
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This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction,
coupling 5-Bromo-2-methylpyrimidine with a generic arylboronic acid. This reaction is
fundamental for creating biaryl structures common in drug candidates.

Materials:

5-Bromo-2-methylpyrimidine (1.0 equiv)

Arylboronic acid (1.1-1.5 equiv)

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4], 5 mol%)

Base (e.g., Potassium Phosphate [K3POa4], 2.2 equiv)

Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

Inert gas (Argon or Nitrogen)

Procedure:

Setup: Add 5-Bromo-2-methylpyrimidine (1.0 equiv), the palladium catalyst (5 mol%), and
the base (2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

 Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this
cycle three times to ensure an oxygen-free atmosphere.

o Reagent Addition: Add the anhydrous 1,4-dioxane via syringe, followed by the arylboronic
acid (1.2 equiv) and finally the water.

o Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24
hours.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the
mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
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o Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate the solvent under reduced pressure.

 Purification: Purify the crude residue by flash column chromatography on silica gel to obtain
the desired coupled product.

Visualized Workflows and Pathways

To further clarify the synthetic logic and experimental processes, the following diagrams are

provided.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

2-Amino-5-bromopyrimidine
or
2-Hydroxy-5-bromopyrimidine

- J

Step A

Reaction Sequence

y

Diazotization & Sandmeyer Rxn
or
Halogenation

Step B

Substitution with
Carboxylic Ester

Step C

Reaction under
Alkaline, High-Temp Conditions

- J

Final Broduct

5-Bromo-2-methylpyrimidine

Click to download full resolution via product page

Caption: Generalized synthesis pathway for 5-Bromo-2-methylpyrimidine.
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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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